Ethyl [3,4'-bipyridine]-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 5-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-4-3-11(9-15-12)10-5-7-14-8-6-10/h3-9H,2H2,1H3 |
InChI Key |
HAXJTFOWAJSGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3,4 Bipyridine 6 Carboxylate and Its Analogues
Direct Esterification and Related Functionalization Routes to Ethyl [3,4'-bipyridine]-6-carboxylate
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. Several standard and advanced esterification methods are applicable to pyridine (B92270) carboxylic acids, offering routes to the target molecule under various reaction conditions.
Fischer-Speier Esterification: This classic acid-catalyzed method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmdpi.commasterorganicchemistry.comlibretexts.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com For pyridine carboxylic acids, the nitrogen atom can be protonated by the strong acid, which can influence the reaction's efficiency. rsc.org
Carbodiimide-Mediated Esterification (Steglich Esterification): A milder approach involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.netchemicalbook.comorganic-chemistry.orgresearchgate.net This method is known for its high yields and tolerance of sensitive functional groups, as it proceeds under neutral conditions at room temperature. rsc.orgorganic-chemistry.org The reaction works by activating the carboxylic acid with DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP. rsc.org
Mitsunobu Reaction: This reaction provides another mild route to esters, particularly useful when direct acid catalysis or high temperatures are not desirable. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds via the formation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the carboxylate.
While direct literature examples for the synthesis of this compound via these specific methods were not found during this review, the general applicability of these reactions to a wide range of carboxylic acids, including those with heterocyclic moieties, suggests their feasibility for the target molecule. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Metal-Catalyzed Coupling Reactions in Bipyridine Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the bipyridine core, offering high efficiency and functional group tolerance.
Suzuki Coupling Approaches for [3,4'-bipyridine] Scaffolds
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, including the linkage between two pyridine rings. libretexts.org This reaction typically involves the coupling of a halopyridine with a pyridylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. proprogressio.humdpi.comnih.gov
The synthesis of [3,4'-bipyridine] scaffolds can be achieved by coupling a 3-halopyridine with a 4-pyridylboronic acid or vice versa. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and bases, like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), are employed. proprogressio.hunih.gov The choice of catalyst, base, solvent, and temperature can significantly impact the reaction yield. proprogressio.hunih.gov While 3- and 4-pyridylboronic acids are generally stable, the stability of 2-pyridylboronic acid derivatives can be a challenge. mdpi.com
| 3-Halopyridine Derivative | 4-Pyridylboronic Acid Derivative | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromopyridine | Pyridine-4-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | Good | mdpi.com |
| 3-Chloropyridine | Pyridine-4-boronic acid pinacol (B44631) ester | PdCl₂(dppf) | KOAc | Dioxane | 80 °C | Moderate to Good | proprogressio.hu |
| 3-Pyridyl triflate | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | - | Good to Excellent | nih.gov |
Negishi and Stille Coupling Strategies for Bipyridine Formation
Negishi Coupling: This reaction provides a powerful and mild method for synthesizing bipyridines, demonstrating high yields and excellent functional group tolerance. orgsyn.orgorgsyn.org It involves the coupling of a halopyridine with an organozinc reagent (a pyridylzinc halide) catalyzed by a palladium or nickel complex. orgsyn.orgorganic-chemistry.org The pyridylzinc reagents can be prepared from the corresponding halopyridines or via transmetalation from organolithium compounds. orgsyn.org The reaction is effective for coupling both bromo- and less reactive chloro-pyridines. organic-chemistry.org
Stille Coupling: The Stille reaction couples a halopyridine with an organotin reagent (a stannylpyridine). mdpi.com While it is a versatile method that can tolerate a wide range of functional groups, a significant drawback is the toxicity of the organotin compounds used. mdpi.com
| Coupling Method | Halopyridine | Organometallic Reagent | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Negishi | 2-Bromopyridine | Pyridylzinc chloride | Pd(PPh₃)₄ | THF, rt | 50-98 | organic-chemistry.org |
| Negishi | 2-Chloropyridine | Pyridylzinc chloride | Pd(PPh₃)₄ | THF, heat | Good | organic-chemistry.org |
| Stille | 3-Bromopyridine | 2-Stannylpyridine | PdCl₂(PPh₃)₂ | - | Moderate to Good | mdpi.com |
Decarboxylative Cross-Coupling Methods for Bipyridine Synthesis
A more recent approach to forming C-C bonds involves the decarboxylative cross-coupling of pyridine carboxylic acids with halopyridines. mdpi.com This method is advantageous as it utilizes readily available carboxylic acids. The reaction is typically catalyzed by palladium, and the choice of ligand can be crucial for the success of the decarboxylation and coupling process. mdpi.com For instance, the decarboxylative coupling of a pyridine-6-carboxylic acid with a 4-halopyridine could directly lead to the [3,4'-bipyridine] scaffold, though specific examples for this exact transformation require further investigation. nih.gov
Homocoupling Reactions for Bipyridine Framework Construction
Homocoupling reactions provide a direct route to symmetrical bipyridines. While less common for unsymmetrical bipyridines like the [3,4']-isomer, variations of these methods can sometimes be adapted.
Wurtz and Ullmann Coupling Variations
Wurtz-Fittig Reaction: The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orgvedantu.com While primarily used for alkylation of aryl halides, its application to the synthesis of unsymmetrical bipyridines by coupling two different halopyridines is challenging due to the formation of multiple products. wikipedia.org However, by carefully controlling the reactivity of the halide reactants, some selectivity can be achieved. wikipedia.org
Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls and is often conducted at high temperatures. iitk.ac.inorganic-chemistry.orgvedantu.comwikipedia.org While traditionally used for symmetrical products, variations of the Ullmann reaction can be employed for the synthesis of unsymmetrical biaryls, although this often requires one of the coupling partners to be in excess. vedantu.com Modern modifications using palladium or nickel catalysts have expanded the scope and allowed for milder reaction conditions. organic-chemistry.org
| Homocoupling Method | Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Wurtz-Fittig | Aryl halide and Alkyl halide | Sodium metal | Primarily for alkylation; challenging for unsymmetrical bipyridines. | wikipedia.orgvedantu.com |
| Ullmann | Aryl halides | Copper, Palladium, or Nickel | Traditionally for symmetrical biaryls; can be adapted for unsymmetrical products. | iitk.ac.inorganic-chemistry.orgvedantu.com |
Electrochemical and Other Advanced Synthetic Techniques
Modern organic synthesis is increasingly moving towards more sustainable and efficient methodologies. For the construction of bipyridine frameworks, several advanced techniques, including electrochemical synthesis and photocatalysis, have emerged as powerful alternatives to traditional cross-coupling reactions.
Electrochemical Synthesis: Electrochemical methods offer a green and efficient route for creating C-C bonds. In the context of bipyridine synthesis, electrochemical transformations can facilitate intermolecular reactions, including those involving sterically hindered substrates. mdpi.com For instance, the electrochemical synthesis of bipyridine derivatives has been demonstrated using a divided H-cell with graphite (B72142) electrodes. mdpi.com In a typical setup, the reaction proceeds via electrolysis under a nitrogen atmosphere, where conformational alignment of N,N'-diaryl urea (B33335) intermediates promotes C-C bond formation after a single-electron reduction. mdpi.com While direct electrochemical synthesis of this compound is not extensively documented, the principles have been applied to the synthesis of other bipyridine and biphenol compounds, suggesting potential applicability. mdpi.comnih.gov For example, the dehydrogenative oxidative synthesis of 3,3′,5,5′-tetramethyl-2,2′-biphenol has been successfully achieved through electrolysis. nih.gov
Photocatalytic Synthesis: Visible-light photocatalysis represents another advanced, metal-free approach to C-C bond formation. This technique avoids pre-activation steps like halogenation, thereby increasing synthetic efficiency. nih.govfrontiersin.org One reported method describes a concise and efficient photocatalytic C-C coupling of 1-benzyl-3-cyano-1,4-dihydropyridine to synthesize the corresponding bipyridine derivative. nih.govfrontiersin.org This process is initiated by visible light and does not require transition metals or external oxidants. nih.govfrontiersin.org Bipyridines themselves can also act as catalysts in photoredox reactions. A simple bipyridine catalyst has been used in the radical [4+2] cyclization of N-aryl-α-amino acids with various alkenes to produce polysubstituted tetrahydroquinolines under mild conditions. acs.org
Flow Chemistry: Flow chemistry is an advanced technique that offers rapid reaction optimization, scalability, and improved safety, particularly for hazardous reactions. nih.govnih.gov Continuous flow systems, sometimes assisted by microwave irradiation, have been used to synthesize libraries of heterocyclic compounds like 1,4-dihydropyridines and 4,6-disubstituted pyridines efficiently. nih.govnih.gov This methodology allows for precise control over reaction parameters, leading to high-yield conversions in minimal time. nih.gov
One-Pot Synthesis Approaches for this compound Derivatives
Research has demonstrated the use of a one-pot method to prepare complex derivatives from a [3,4']bipyridine scaffold. For example, compounds such as diethyl 3-amino-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]-pyridine-2,5-dicarboxylate and ethyl 3-oxo-7-(pyridin-3-yl)-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylate have been successfully prepared using one-pot procedures. These reactions showcase the ability to construct fused heterocyclic systems based on the bipyridine core in a single synthetic sequence.
The general utility of one-pot reactions in constructing pyridine-containing heterocycles is well-established. For instance, a four-component reaction involving an aromatic aldehyde, an aniline, ethyl propiolate, and malononitrile (B47326) in the presence of a base can yield N-aryl 1,4-dihydropyridine (B1200194) derivatives efficiently at room temperature. Similarly, regioselective three-component reactions have been used to synthesize ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. These examples highlight the power of one-pot strategies in generating diverse heterocyclic structures, a principle that is applicable to the synthesis of this compound derivatives.
Alkylation and Functional Group Interconversion on the Bipyridine Core
The functionalization of the bipyridine core through alkylation and functional group interconversion (FGI) is crucial for creating a diverse range of derivatives with tailored properties.
Alkylation: Alkylation introduces alkyl groups onto the bipyridine structure, often targeting the nitrogen atoms. An example of this is the alkylation of a partially hydrogenated [3,4']bipyridine derivative with iodomethane (B122720), which results in the formation of a 1',4'-dihydro[3,4']bipyridin-1-ium iodide. This reaction demonstrates a straightforward method for modifying the electronic properties and solubility of the bipyridine system. Another study details the alkylation of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione to prepare a series of 1-alkyl derivatives, showcasing the adaptability of alkylation reactions for creating analogues.
Functional Group Interconversion (FGI): FGI encompasses a broad range of transformations that convert one functional group into another, a fundamental strategy in multi-step synthesis. On the bipyridine core, these reactions can modify existing substituents to enable further reactions or to achieve the target molecule's final structure.
An example of an intramolecular FGI is the acylation of a [3,4']bipyridine derivative, which leads to the formation of ethyl 3-oxo-7-(pyridin-3-yl)-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylate. More advanced FGI strategies include the use of trimethylammonium salts as leaving groups in nucleophilic aromatic substitution (SNAr) reactions on bipyridines. acs.org This method allows for the introduction of C-O, C-S, and C-F bonds under mild conditions. acs.org The trimethylammonium group can be selectively monodemethylated to a dimethylamino group, showcasing a switch from an electron-deficient to an electron-donating group. acs.org
Microwave-assisted synthesis has also been employed for the FGI of heteroaryl carbonitriles into 1,2,4-triazoles and 1,3,4-oxadiazoles, a metal-free and atom-economical process that could be conceptually applied to nitrile-substituted bipyridines. nih.gov
Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of this compound often involves multi-step sequences starting from functionalized pyridine precursors. Research has focused on creating partially hydrogenated analogues, which can have interesting biological properties.
One synthetic route starts with the alkylation of 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-6'-thiolate or its corresponding betaine (B1666868) with ethyl bromoacetate. This reaction yields key intermediates such as ethyl 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-3'-carboxylate (3) and ethyl 1',4'-dihydro[3,4']bipyridine-3'-carboxylate (4).
Further transformations of these intermediates lead to more complex heterocyclic systems. The treatment of the dihydro[3,4']bipyridine derivative 4 with potassium hydroxide (B78521) in water initially yields diethyl 3-amino-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]-pyridine-2,5-dicarboxylate (5). Subsequent treatment of the reaction mixture with an excess of acetic acid promotes an intramolecular acylation, affording ethyl 3-oxo-7-(pyridin-3-yl)-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylate (7). Alkylation of compound 4 with iodomethane provides the quaternary salt 1',4'-dihydro[3,4']bipyridin-1-ium iodide (8).
The table below summarizes the key compounds synthesized in this specific study.
Table 1: Synthesized Derivatives of [3,4'-Bipyridine]
| Compound Number | Chemical Name | Synthetic Outcome |
|---|---|---|
| 3 | Ethyl 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-3'-carboxylate | Product of alkylation with ethyl bromoacetate |
| 4 | Ethyl 1',4'-dihydro[3,4']bipyridine-3'-carboxylate | Product of alkylation with ethyl bromoacetate |
| 5 | Diethyl 3-amino-4-(pyridin-3-yl)-4,7-dihydrothieno[2,3-b]-pyridine-2,5-dicarboxylate | Product from treatment of 4 with KOH/H₂O |
| 7 | Ethyl 3-oxo-7-(pyridin-3-yl)-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylate | Product of intramolecular acylation from the reaction mixture of 5 |
| 8 | 1',4'-dihydro[3,4']bipyridin-1-ium iodide | Product from alkylation of 4 with iodomethane |
Coordination Chemistry of Ethyl 3,4 Bipyridine 6 Carboxylate As a Ligand
Complexation Behavior with Transition Metal Ions
The interaction of Ethyl [3,4'-bipyridine]-6-carboxylate with transition metal ions is governed by the electronic and steric properties of the ligand. The presence of two nitrogen atoms in the bipyridine framework and the oxygen atoms of the carboxylate group provides multiple potential coordination sites.
The design of this compound as a ligand is predicated on the principles of combining a classic bipyridine scaffold with a functional group that can modulate its electronic properties and introduce additional coordination capabilities. Bipyridine ligands are well-known for their ability to form stable complexes with a wide range of metal ions. semanticscholar.org The nitrogen atoms of the pyridine (B92270) rings act as sigma-donors, forming coordinate covalent bonds with the metal center.
The electronic characteristics of this particular ligand are influenced by the ethyl carboxylate group at the 6-position. The carboxylate group is generally electron-withdrawing, which can decrease the electron density on the pyridine ring it is attached to. This, in turn, can affect the Lewis basicity of the adjacent nitrogen atom, potentially influencing the strength of the metal-ligand bond. The design of such multifunctional ligands is a key strategy in developing new metal-organic frameworks and functional coordination compounds. acs.orgnih.govacs.org
Transition metal complexes featuring bipyridine-type ligands frequently exhibit octahedral coordination geometries. nih.govjocpr.commdpi.com In such arrangements, the metal ion is at the center of an octahedron, with ligands occupying the vertices. For a ligand like this compound, it is anticipated that it would coordinate to metal centers to form six-coordinate, octahedral complexes. This is a common coordination geometry for transition metals due to the favorable bonding interactions it allows. jocpr.com For instance, in complexes with sufficient ligand-to-metal ratio, two or three bipyridine ligands can coordinate to a single metal center, or a combination of the bipyridine ligand and other co-ligands (like water, halides, or anions) can satisfy the coordination sphere of the metal, leading to an octahedral arrangement. mdpi.com
The structural arrangement of this compound allows for both chelation and bridging coordination modes.
Chelation: Although the two nitrogen atoms are on different pyridine rings and in a 3,4' arrangement, making intramolecular chelation to a single metal center sterically challenging, the molecule possesses another potential chelating site. The nitrogen atom of the pyridine ring bearing the carboxylate group and one of the oxygen atoms of the carboxylate can coordinate to the same metal ion, forming a stable five-membered chelate ring. This N,O-terdentate binding pocket has been shown to be effective in forming stable complexes. sci-hub.se
Bridging: The 3,4'-bipyridine (B8713429) structure is well-suited to act as a bridging ligand, connecting two different metal centers. The nitrogen atoms on the two pyridine rings are directed in a way that facilitates the formation of polymeric chains or extended networks. rsc.orgresearchgate.net Furthermore, the carboxylate group can also participate in bridging, where it coordinates to two different metal ions, further extending the dimensionality of the resulting coordination polymer. sci-hub.se The interplay between chelation and bridging can lead to the formation of complex supramolecular architectures. nih.gov
The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species.
Stability and Reactivity of Metal-Ethyl [3,4'-bipyridine]-6-carboxylate Complexes
The stability of metal complexes is a critical factor in their potential applications and is quantified by stability constants. wikipedia.orglibretexts.org The stability of complexes formed with this compound is influenced by several factors. The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, would play a significant role if the ligand coordinates in a chelating fashion through its nitrogen and oxygen atoms. wikipedia.org The formation of five- or six-membered chelate rings is thermodynamically favored.
The reactivity of the formed complexes will be dictated by the lability of the metal-ligand bonds. For instance, the substitution of the this compound ligand or other co-ligands by other chemical species will depend on the kinetic stability of the complex. The presence of the ester functional group also introduces a potential site for chemical modification of the complex after its formation.
Structural Analysis of Coordination Compounds
The definitive determination of the structure of coordination compounds is most commonly achieved through single-crystal X-ray diffraction.
While specific crystallographic data for complexes of this compound are not widely reported in the search results, analysis of closely related structures provides valuable insights into the expected structural features. For example, the crystal structures of complexes with substituted bipyridine carboxylate ligands reveal detailed information about bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.govresearchgate.net
In a hypothetical octahedral complex, one would expect to observe specific bond distances between the transition metal and the nitrogen and oxygen donor atoms of the ligand. These distances are indicative of the strength of the coordination bonds. The bond angles around the metal center would approximate 90° and 180°, characteristic of an octahedral geometry, though distortions are common due to the constraints of the ligand backbone.
The crystal packing of these complexes is often directed by intermolecular forces such as hydrogen bonding (if protic co-ligands are present) and π-π stacking interactions between the aromatic pyridine rings. nih.gov The table below presents hypothetical, yet representative, crystallographic data for a transition metal complex of this compound, based on typical values found in related structures.
Table 1: Representative Crystallographic Data for a Hypothetical Transition Metal Complex of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| V (ų) | 2025 |
| Z | 4 |
| Metal-N (pyridine) (Å) | 2.0 - 2.2 |
| Metal-O (carboxylate) (Å) | 2.1 - 2.3 |
| N-Metal-N angle (°) | 85 - 95 (cis), 170 - 180 (trans) |
| O-Metal-O angle (°) | 85 - 95 (cis), 170 - 180 (trans) |
Further research involving the synthesis and crystallographic characterization of complexes with this compound is necessary to fully elucidate its coordination chemistry and the precise structural arrangements it adopts.
Dihedral Angle Analysis within Coordinated Bipyridyl Units
Detailed Research Findings: In uncoordinated bipyridine molecules, there is a delicate balance between a planar conformation, which maximizes π-conjugation, and a twisted conformation, which minimizes steric repulsion between hydrogen atoms at the 3,3' or 5,5' positions. Upon coordination to a metal center, the dihedral angle can be significantly constrained.
For this compound, the dihedral angle in its metal complexes would be influenced by the coordination mode. Chelation involving the N-atoms of the bipyridine would likely favor a more planar conformation to reduce strain within the chelate ring, though some twisting is expected to persist.
| Compound | Bipyridine Unit | Dihedral Angle (°) | Reference |
|---|---|---|---|
| (Hbcbpy)(BF4) | [1,1'-bis(carboxymethyl)-4,4'-bipyridinium]⁺ | 30.3 (2) | iucr.orgiucr.org |
| bcbpy | 1,1'-bis(carboxylatomethyl)-4,4'-bipyridine | Coplanar | iucr.orgiucr.org |
| [(cyclen)₃Ru₃(4,4'-bpy)₃]⁶⁺ | 4,4'-bipyridine (B149096) | Essentially Coplanar (between adjacent ligands) | berkeley.edu |
| Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Fused Pyrazole/Pyridine | 1.76 (7) | nih.gov |
Metal-Ethyl [3,4'-bipyridine]-6-carboxylate Frameworks and Polymers
The combination of a metal-coordinating bipyridine unit and a potential bridging carboxylate function makes this compound an ideal candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. The ester functionality could be used as is or hydrolyzed in situ to the corresponding carboxylate, which is a common linker in MOF chemistry.
The design of MOFs relies on the predictable coordination of metal ions or clusters with organic linkers to form extended, often porous, networks. acs.orgnih.gov The use of mixed ligands, such as aromatic carboxylic acids and bipyridines, is a favored strategy for creating stable and functional framework architectures. acs.orgacs.orgresearchgate.net
Detailed Research Findings: The synthesis of such MOFs is typically achieved under solvothermal or hydrothermal conditions, where metal salts and ligands are heated in a solvent like N,N-dimethylformamide (DMF). acs.orgresearchgate.net For example, a Ni(II)-MOF was synthesized using 5-sulfoisophthalic acid and 4,4'-bipyridine in a DMF/water mixture at 85 °C. acs.orgnih.gov The resulting structure, [Ni₂(SIP)(BPY)₃(H₂O)₄], features an orthorhombic crystal system with two distinct octahedral Ni(II) coordination environments. acs.org Similarly, Zn-based MOFs have been synthesized using pyridine-based carboxylate linkers to generate unique pore topologies and coordinatively unsaturated Zn²⁺ sites. researchgate.net The specific geometry of the bipyridine-carboxylate linker, such as the substitution pattern and the presence of additional functional groups, dictates the final topology of the framework, which can range from honeycomb grids to complex 3D interpenetrated structures. acs.org Although no MOFs using this compound have been explicitly reported, the principles derived from analogous systems provide a clear blueprint for its potential application.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The structural diversity of these materials is vast, ranging from 1D chains to 2D sheets and 3D frameworks. sci-hub.setandfonline.comrsc.org
Detailed Research Findings: The synthesis of coordination polymers often involves hydrothermal methods or slow evaporation of solutions containing the metal salt and the ligands. sci-hub.seuzh.ch For instance, three silver(I) coordination polymers were synthesized at room temperature from AgNO₃, various 4,4'-bipyridine-like ligands, and 2,5-thiophenedicarboxylic acid. sci-hub.se These compounds all feature 1D infinite cationic [Ag(Ligand)]⁺ chains. In another example, a copper(II) coordination polymer with 4,4′-bipyridine-2,6,2′,6′-tetracarboxylate forms a 2D coordination grid. rsc.org A closely related ligand, the monocarboxylate-substituted 4,4′-bipyridine-2-carboxylic acid (PPCAH), has been successfully used to create building blocks for mixed-metal coordination polymers, such as Cu(PPCA)₂HgI₂. rsc.org This demonstrates the feasibility of using monofunctionalized bipyridine-carboxylates to build complex polymeric structures. The asymmetry of this compound would likely lead to non-centrosymmetric and potentially chiral coordination polymers with interesting physical properties.
| Polymer Formula | Ligands | Metal Ion | Synthesis Method | Dimensionality | Reference |
|---|---|---|---|---|---|
| [Ag(bpy)]₂(tdc)·4H₂O | 4,4'-bipyridine, 2,5-thiophenedicarboxylic acid | Ag(I) | Slow Evaporation | 1D | sci-hub.se |
| [Cu₂L(H₂O)₄]₂ₙ | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid | Cu(II) | Hydrothermal | 2D | rsc.org |
| [Cd(btc)(4,4'-bipyridine)]ₙ | 4,4'-bipyridine, 3,3',4,5'-biphenyl tetracarboxylic acid | Cd(II) | Hydrothermal | 3D | tandfonline.com |
| Cu(PPCA)₂HgI₂ | 4,4'-bipyridine-2-carboxylic acid | Cu(II), Hg(II) | Not specified | Polymer | rsc.org |
Hydrogen bonding is a powerful and directional non-covalent interaction that plays a crucial role in crystal engineering. nih.gov In metal-bipyridine systems, hydrogen bonds involving carboxyl groups, coordinated water molecules, or other functional groups on the ligands dictate the final supramolecular architecture, linking discrete complexes or lower-dimensional polymers into higher-dimensional networks. iucr.orgiucr.orgnih.gov
Detailed Research Findings: In the absence of metal ions, bipyridinium carboxylates self-assemble into extensive hydrogen-bonded networks. For example, 1,1′-bis(carboxylatomethyl)-4,4′-bipyridinium cations can link via intermolecular hydrogen bonds between the carboxylic acid and carboxylate groups to form 1D zigzag chains. iucr.orgiucr.org Water molecules are often integral to these networks, acting as bridges between carboxylate groups to form 3D structures. iucr.org In metal-containing systems, these interactions persist and complement the coordination bonds. In Ag(I) metallacycles built from a bipyridyl-pyrimidine ligand, individual macrocycles assemble into 1D supramolecular polymers linked by hydrogen bonds. nih.gov Similarly, amide-functionalized pyridine carboxamides form 1D chains through N-H···O hydrogen bonds, which are then linked into more complex lattices by other weak interactions. nih.gov For a framework based on this compound, the ester carbonyl oxygen could act as a hydrogen-bond acceptor, while coordinated solvent molecules or in situ generated carboxylic acid groups would serve as hydrogen-bond donors, leading to robust, higher-dimensional supramolecular assemblies.
Compound Index
| Abbreviation/Name | Full Chemical Name |
|---|---|
| (Hbcbpy)(BF₄) | 2-[1′-(carboxymethyl)-4,4′-bipyridine-1,1′-diium-1-yl]acetate tetrafluoroborate |
| bcbpy | 1,1′-bis(carboxylatomethyl)-4,4′-bipyridine-1,1′-diium |
| 4,4'-bpy | 4,4'-bipyridine |
| SIP | 5-sulfoisophthalic acid |
| tdc | 2,5-thiophenedicarboxylic acid |
| H₄L | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid |
| H₄btc | 3,3',4,5'-biphenyl tetracarboxylic acid |
| PPCAH | 4,4'-bipyridine-2-carboxylic acid |
| DMF | N,N-dimethylformamide |
Catalytic Applications of Ethyl 3,4 Bipyridine 6 Carboxylate Metal Complexes
Homogeneous and Heterogeneous Catalysis Mediated by Bipyridine Complexes
Catalysis is broadly classified into two types: homogeneous and heterogeneous. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com This often leads to high activity and selectivity due to the well-defined nature of the molecular catalytic sites. Metal complexes of Ethyl [3,4'-bipyridine]-6-carboxylate would readily function as homogeneous catalysts, dissolving in organic solvents to participate in transformations like hydrogenations or cross-coupling reactions. For instance, bipyridine-based ruthenium pincer complexes have been used in the homogeneous hydrogenation of amides under mild conditions. nih.govcbseacademic.nic.in
Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. youtube.com A primary advantage is the ease of separation of the catalyst from the product mixture, allowing for catalyst recycling and continuous processes, which is crucial for industrial applications. nih.gov Homogeneous catalysts, such as those formed with this compound, can be "heterogenized" by immobilizing them onto solid supports. nih.gov A recent study demonstrated this by grafting manganese and zinc-bipyridine complexes onto aminopropyl-modified montmorillonite (B579905) K10 clay. rsc.orgrsc.org These solid, inorganic-organic hybrid materials functioned as effective and reusable heterogeneous catalysts. rsc.orgrsc.org This approach could be directly applicable to the subject compound, enhancing its practical utility.
Oxidation Reactions Catalyzed by this compound Derivatives
While specific studies on the oxidation catalysis of this compound complexes are not yet prevalent, the broader family of bipyridine complexes is well-known for mediating a variety of oxidation reactions. The electronic properties conferred by the carboxylate group are expected to play a significant role in modulating the redox potential of the metal center, a key parameter in oxidation catalysis.
For example, iridium-bipyridine complexes supported on organosilica nanotubes have been shown to catalyze the C–H oxidation of heterocycles and cycloalkanes. nih.gov In a different application, ruthenium complexes featuring the 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligand are highly efficient catalysts for water oxidation, a critical reaction for solar fuel production. acs.orgnih.gov The carboxylate groups in these systems are crucial for stabilizing the high-valent metal-oxo species that are key intermediates in the catalytic cycle. acs.orgresearchgate.net It is highly probable that metal complexes of this compound could be adapted for similar oxidative transformations, with the ester functionality providing a handle for tuning solubility and electronic effects.
Reduction Reactions: Focus on Electrochemical CO₂ Reduction
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a paramount goal in sustainable chemistry. Rhenium and manganese tricarbonyl complexes with bipyridine ligands, Re(bpy)(CO)₃Cl and its analogues, are benchmark molecular catalysts for the selective reduction of CO₂ to carbon monoxide (CO). ucsd.edunih.gov
The catalytic cycle typically involves the reduction of the complex, followed by binding of CO₂ to the metal center. The bipyridine ligand plays a central role, often acting as an electron reservoir during the initial reduction steps. nsf.gov Research has shown that modifying the bipyridine ligand can significantly enhance catalytic activity. For instance, introducing amine functionalities into the second coordination sphere can improve turnover frequencies (TOFs) by providing intramolecular proton relays or hydrogen-bonding interactions that stabilize key intermediates. nsf.govnsf.gov A study on aniline-substituted rhenium bipyridine catalysts demonstrated that the position of the amine group dramatically affects catalytic rates, with the meta-substituted version showing the highest activity. nsf.gov
While direct data on this compound is unavailable, its ester group would act as an electron-withdrawing substituent, influencing the reduction potential of the complex. This electronic modulation is a key strategy for optimizing catalyst performance. ucsd.edursc.org
Table 1: Performance of Substituted Rhenium Bipyridine Electrocatalysts for CO₂ Reduction This table presents data for analogous Rhenium bipyridine complexes to illustrate the effect of ligand substitution on catalytic activity.
| Catalyst | Substituent | Turnover Frequency (TOF) (s⁻¹) | Reference |
|---|---|---|---|
| ReBpy | None | 72.9 | nsf.gov |
| 1-Re | ortho-aniline | 123 | nsf.gov |
| 2-Re | meta-aniline | 239 | nsf.gov |
| 3-Re | para-aniline | 109 | nsf.gov |
Transesterification Processes and Related Organic Transformations
Transesterification is a vital industrial reaction for producing esters, such as in the synthesis of biofuels and fine chemicals. rsc.org Metal-bipyridine complexes have recently been developed as effective catalysts for these transformations. In one notable study, manganese(II) and zinc(II) bipyridine complexes were supported on a clay matrix and used to catalyze the transesterification of ethyl acetoacetate (B1235776) (EAA) with butanol. rsc.org
The study found that the catalyst loading and the choice of metal were significant factors, with the manganese-based catalyst achieving a higher conversion than the zinc-based one under optimized conditions. rsc.org The reaction required a catalyst to proceed, highlighting the active role of the metal-bipyridine sites. rsc.org This work strongly suggests that complexes of this compound could be highly effective for similar processes, either in homogeneous or heterogeneous systems.
Table 2: Catalytic Transesterification of Ethyl Acetoacetate (EAA) with Butanol (BTL) This table shows results from a study using immobilized bipyridine complexes, demonstrating the potential for such catalysts.
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|
| None | 110 | 6.0 | No Reaction | rsc.org |
| NH₂-MK10-Bpy-Zn | 110 | 7.0 | 87.3 ± 0.94 | rsc.org |
| NH₂-MK10-Bpy-Mn | 110 | 7.0 | 96.1 ± 0.79 | rsc.org |
Water Oxidation Catalysis by Ruthenium-Bipyridine Systems
The oxidation of water to produce oxygen, protons, and electrons is a critical half-reaction in artificial photosynthesis. Mononuclear ruthenium complexes featuring the 2,2′-bipyridine-6,6′-dicarboxylic acid (H₂bda) ligand are among the most efficient molecular water oxidation catalysts (WOCs) known. nih.govresearchgate.net The two carboxylate groups on the bda ligand play a pivotal role by providing a rigid, tetradentate equatorial coordination environment and by stabilizing the high oxidation states (RuIV, RuV) required for catalysis. acs.orgresearchgate.net
Catalysis by these systems can proceed through different mechanisms, including a bimolecular pathway involving the coupling of two RuV=O species or a single-site pathway involving a water nucleophilic attack on a RuV=O unit. acs.orgcore.ac.uk The specific pathway is influenced by the axial ligands and reaction conditions. acs.org The remarkable activity of the Ru-bda family underscores the importance of the carboxylate functionality. While this compound has only one such group, its coordination to ruthenium would still be expected to lower the oxidation potentials and facilitate access to catalytically active high-valent states, making it a promising ligand for the design of new WOCs. researchgate.netnih.gov
Table 3: Catalytic Performance of [Ru(bda)L₂] Complexes in Chemical Water Oxidation This table presents data for analogous Ru-bda complexes, which are close structural relatives of the target compound's potential complexes.
| Catalyst (L) | Oxygen Production Rate (s⁻¹) | Turnover Number (TON) | Reference |
|---|---|---|---|
| 4-picoline | ~35 | >2,500 | acs.org |
| Pyridazine | 110 | >30,000 | nih.gov |
| Pyrimidine | 35 | >10,000 | nih.gov |
| Phthalazine | 286 | >55,400 | nih.gov |
Influence of Ligand Modification and Metalating Agents on Catalytic Activity
The catalytic activity of a metal-bipyridine complex is not static; it can be precisely controlled by modifying the ligand structure or changing the metal center. This principle is fundamental to the rational design of catalysts.
Metalating Agents: The choice of the metal ion is equally critical. In the transesterification of ethyl acetoacetate, a manganese-bipyridine catalyst was significantly more active than its zinc counterpart, achieving 96.1% conversion compared to 87.3%. rsc.org In the context of CO₂ reduction, manganese-bipyridine complexes are being explored as a more earth-abundant alternative to rhenium, though they often operate at slightly different potentials and may require different conditions. ucsd.edu The catalytic function of an this compound complex would therefore be fundamentally determined by the coordinated metal (e.g., Ru, Re, Mn, Ni, Ir), dictating the types of reactions it could effectively catalyze.
Materials Science Applications of Ethyl 3,4 Bipyridine 6 Carboxylate and Its Composites
Design of Conductive Polymers and Organic Semiconductors
There is no specific information available in the surveyed literature regarding the use of Ethyl [3,4'-bipyridine]-6-carboxylate in the design or synthesis of conductive polymers and organic semiconductors. While bipyridine derivatives are generally explored in the field of organic electronics due to their electron-accepting properties and ability to coordinate with metals, no performance data, such as charge carrier mobility or conductivity values, could be found for materials specifically incorporating this compound.
Supramolecular Host Materials for Molecular Recognition
No studies detailing the application of this compound as a primary building block for supramolecular host materials for molecular recognition were identified. Research in supramolecular chemistry often utilizes bipyridine units for their rigid structure and hydrogen bonding capabilities; however, specific host-guest studies, including binding constants or substrate selectivity involving this compound, are not documented in the available literature.
Fabrication of Porous Adsorbent Materials
Information on the fabrication of porous adsorbent materials, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs), using this compound as a ligand or monomer is not present in the reviewed scientific literature. Consequently, there are no available data on surface area, pore size, or adsorption capacities for gases or pollutants for materials derived from this specific compound.
Integration into Functional Organic and Bio-Organic Assemblies
There is a lack of published research on the integration of this compound into functional organic and bio-organic assemblies. While the functional groups of the molecule, an ester and a bipyridine moiety, suggest potential for forming such assemblies, no specific examples, characterization data, or studies on their properties or applications have been reported.
Self-Assembled Metallo-Supramolecular Architectures
While the bipyridine core of this compound is a well-known motif for the construction of metallo-supramolecular architectures, no specific research detailing the synthesis, structural characterization (e.g., X-ray crystallography data), or properties of such architectures using this particular ligand could be located.
Advanced Spectroscopic and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H NMR and 13C NMR Spectral Analysis
No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for Ethyl [3,4'-bipyridine]-6-carboxylate, were found in the reviewed sources. This information is crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Detailed information on the characteristic vibrational frequencies for the functional groups present in this compound, such as the C=O stretch of the ester, C=N and C=C stretching vibrations of the bipyridine rings, and C-O stretching, could not be located.
Mass Spectrometry (MS and HRMS) for Molecular Weight Determination
There is no available mass spectrometry or high-resolution mass spectrometry (HRMS) data that would confirm the molecular weight and elemental composition of this compound by identifying its molecular ion peak (M⁺) and fragmentation pattern.
Thermal Analysis (TGA) for Decomposition and Stability Studies
No thermogravimetric analysis (TGA) data was found. Such data would provide insights into the thermal stability and decomposition profile of the compound, indicating the temperatures at which significant mass loss occurs.
X-ray Diffraction for Solid-State Structure Determination
Powder X-ray Diffraction (PXRD)
No powder X-ray diffraction (PXRD) patterns for this compound are available in the public domain. PXRD data is essential for characterizing the crystalline structure and phase purity of the solid-state material.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and crystallographic parameters, offering unparalleled insight into the spatial arrangement of atoms and the nature of intermolecular interactions within a crystal lattice.
For the compound This compound , a detailed analysis of its crystal structure would be invaluable for understanding its solid-state properties and its behavior in various applications, such as in the design of coordination polymers and functional materials. However, a comprehensive search of publicly available crystallographic databases reveals that, to date, the specific single-crystal X-ray diffraction data for This compound has not been reported.
Typically, a single-crystal X-ray diffraction study would yield a detailed crystallographic data table. While no such data is available for the title compound, a hypothetical table based on analyses of similar molecules would include the parameters listed in Table 1.
Interactive Data Table: Hypothetical Crystallographic Data for a Bipyridine Carboxylate Compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1223.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.305 |
| Absorption Coeff. (mm⁻¹) | 0.090 |
| F(000) | 504 |
This table is for illustrative purposes only and does not represent experimental data for this compound.
The determination of the crystal structure of This compound through single-crystal X-ray diffraction would be a significant contribution to the field. It would allow for a precise understanding of its molecular conformation, including the dihedral angle between the two pyridine (B92270) rings, and would elucidate the supramolecular architecture established through non-covalent interactions. This information is crucial for rationalizing its physicochemical properties and for the targeted design of new materials.
Theoretical and Computational Chemistry Studies on Ethyl 3,4 Bipyridine 6 Carboxylate Systems
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For Ethyl [3,4'-bipyridine]-6-carboxylate, this could involve modeling its synthesis or its subsequent reactions. DFT calculations are typically employed to map the potential energy surface of a reaction.
This process involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. It is a saddle point on the potential energy surface and is located using specialized algorithms. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. A lower activation energy implies a faster reaction.
Verifying the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the reactants and products (or intermediates).
For example, in the synthesis of related 1,2,4-triazoles from heteroaryl carbonitriles, DFT calculations were used to predict that the formation of the triazole product was favored both kinetically (lower activation energy) and thermodynamically (more stable product) over a potential side-product. acs.org A similar approach for the synthesis of this compound would help optimize reaction conditions by identifying the most favorable pathway and predicting potential byproducts.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry can accurately predict various types of spectra, which is invaluable for confirming the identity and structure of a synthesized compound.
NMR Spectroscopy: DFT methods can compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculations are performed on the DFT-optimized geometry. The calculated chemical shifts are then compared with experimental data to validate the proposed structure. This comparison can be highly accurate, especially when a scaling factor is applied or when calculations are referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.gov
Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch of the ester, C=N stretches of the pyridine (B92270) rings). This aids in the structural elucidation of the molecule.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). sciencepublishinggroup.com This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis also reveals the nature of the electronic transitions, such as n→π* or π→π*, by identifying which molecular orbitals are involved. For substituted bipyridines, TD-DFT studies show how different functional groups affect the absorption wavelengths. tandfonline.com
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table illustrates the type of data generated from computational predictions and is not based on actual experimental or calculated results.)
| Spectroscopy Type | Predicted Data | Interpretation |
|---|---|---|
| ¹³C NMR | Carbonyl C: ~165 ppm; Pyridyl C's: 120-155 ppm | Confirms the presence of the ester and pyridine functional groups. |
| ¹H NMR | Pyridyl H's: 7.5-9.0 ppm; Ethyl H's: 1.4 ppm (t), 4.4 ppm (q) | Helps assign protons and confirm the overall structure. |
| IR | ~1720 cm⁻¹; ~1580 cm⁻¹ | Corresponds to the C=O stretch of the ester and C=N/C=C stretches of the aromatic rings. |
Analysis of Electronic Effects and Charge Localization
Understanding the distribution of electrons within a molecule is key to explaining its properties and reactivity. DFT provides several tools for this analysis.
Mulliken and Natural Population Analysis (NPA): These methods assign partial charges to each atom in the molecule. This reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, one would expect the nitrogen atoms to carry a negative partial charge, making them sites for protonation or coordination to metals. The carbonyl carbon of the ester group would likely have a significant positive charge, marking it as a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution: red regions indicate negative potential (electron-rich, nucleophilic sites) and blue regions indicate positive potential (electron-poor, electrophilic sites). For this molecule, MEP analysis would likely show negative potential around the two nitrogen atoms and the carbonyl oxygen, and positive potential around the hydrogen atoms of the pyridine rings.
Frontier Molecular Orbital (FMO) Analysis: Visualizing the HOMO and LUMO provides direct insight into where the molecule is most likely to react. The HOMO is typically localized on the part of the molecule that will act as an electron donor, while the LUMO is localized where the molecule will accept electrons. In studies of nitro-substituted bipyridines, the LUMO is often localized on the nitro-pyridyl moiety, indicating that this is the primary site for accepting electrons in a reaction or a charge-transfer transition. rsc.orgresearchgate.net A similar analysis for this compound would reveal how the electron density of the frontier orbitals is distributed across the two pyridine rings and the ester substituent.
Functional Derivatives and Reactivity of the 3,4 Bipyridine 6 Carboxylate Core
Synthesis of Substituted and Hydrogenated Ethyl [3,4'-bipyridine]-6-carboxylate Derivatives
The synthesis of derivatives based on the [3,4'-bipyridine] core often involves multi-step processes starting from precursor molecules. Research has demonstrated the preparation of partially hydrogenated derivatives, which can be valuable as potential cardiovascular agents. researchgate.net One approach involves the alkylation of a 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-6'-thiolate or its corresponding betaine (B1666868) with ethyl bromoacetate. researchgate.net This reaction yields products such as ethyl 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-3'-carboxylate and ethyl 1',4'-dihydro[3,4']bipyridine-3'-carboxylate. researchgate.net
Furthermore, cyclocondensation reactions represent a viable route for creating more complex, substituted systems. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes can react with β-keto esters under reflux in acetic acid to form pyrazolo[4,3-b]pyridine-6-carboxylates. researchgate.net These can be subsequently hydrogenated to yield tetrahydropyrazolo[4,3-b]pyridine derivatives. researchgate.net The synthesis of substituted pyridines can also be achieved through remodeling the skeletons of (aza)indoles or benzofurans. nih.gov
| Starting Material Class | Reagent/Condition | Product Class/Derivative | Reference |
|---|---|---|---|
| 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-6'-thiolate | Ethyl bromoacetate | Partially hydrogenated ethyl [3,4']bipyridine carboxylates | researchgate.net |
| N-Boc-4-aminopyrazole-5-carbaldehydes | β-keto esters | Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates | researchgate.net |
| Pyrazolo[4,3-b]pyridine-6-carboxylates | 10% Pd/C, 100°C, 25 atm | tert-Butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates | researchgate.net |
| 3-Formyl (aza)indoles | Ethyl acetoacetate (B1235776), NH4OAc | Substituted ethyl nicotinates | nih.gov |
Reactions Involving Carboxylate and Pyridine (B92270) Nitrogen Functionalities
The carboxylate and pyridine nitrogen moieties are primary sites for chemical transformations. The pyridine nitrogen atom, with its lone pair of electrons, can be readily alkylated. For example, the alkylation of a dihydro[3,4']bipyridine derivative with iodomethane (B122720) leads to the formation of a 1',4'-dihydro[3,4']bipyridin-1-ium iodide. researchgate.net The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging but also means the nitrogen can be protonated or complex with Lewis acids. pearson.com
The carboxylate group can participate in various reactions. Treatment of certain [3,4']bipyridine derivatives with potassium hydroxide (B78521) in water can result in intramolecular acylation, yielding complex heterocyclic systems like ethyl 3-oxo-7-(pyridin-3-yl)-2,3-dihydro-7H-thiazolo[3,2- a ]pyridine-6-carboxylate. researchgate.net The carboxylate group itself can act as a weak directing group in metal-catalyzed C-H arylation reactions, demonstrating its utility in forming new carbon-carbon bonds. acs.org
| Functional Group | Reaction Type | Reagent | Resulting Structure | Reference |
|---|---|---|---|---|
| Pyridine Nitrogen | Alkylation (Quaternization) | Iodomethane | Bipyridinium iodide | researchgate.net |
| Carboxylate Group | Intramolecular Acylation | KOH/H2O, then Acetic Acid | Fused thiazolo-pyridine system | researchgate.net |
| Carboxylate Group | Directing Group for C-H Arylation | Ruthenium catalyst, Aryl halides | Ortho-arylated carboxylic acids | acs.org |
Transformations at the Bipyridine Backbone: Alkylation and Acylation
Modifications can also be made directly to the carbon framework of the bipyridine structure. As mentioned, intramolecular acylation can occur where the carboxylate function attacks the bipyridine backbone, leading to new ring formation. researchgate.net This highlights the potential for creating polycyclic aromatic systems from the bipyridine core.
Alkylation is another key transformation. Besides N-alkylation of the pyridine ring, C-alkylation can be achieved under specific conditions, often guided by the electronic properties of the rings and any existing substituents. The synthesis of substituted pyridines through methods like the aza-Diels-Alder reaction provides a pathway to highly functionalized backbones, although this is a more general approach to pyridine synthesis. bangor.ac.uk The development of decarboxylative cross-coupling reactions also offers a modern strategy for forming new C-C bonds on heteroaromatic rings. mdpi.com
| Transformation Type | Methodology | Significance | Reference |
|---|---|---|---|
| Intramolecular Acylation | Base-mediated cyclization | Formation of fused polycyclic systems | researchgate.net |
| Alkylation | Reaction with alkyl halides (e.g., iodomethane) | Functionalization at the nitrogen atom | researchgate.net |
| Decarboxylative Cross-Coupling | Palladium-catalyzed reaction of pyridyl carboxylates | Formation of C-C bonds at the backbone | mdpi.com |
Design of Ligands with Modified Bipyridine Scaffolds for Specific Applications
The modification of the [3,4'-bipyridine]-6-carboxylate scaffold is often driven by the goal of creating specialized ligands. The bipyridine unit is a classic chelating ligand in coordination chemistry, and adding or modifying functional groups like carboxylates can tune the electronic properties and coordination behavior of the resulting metal complexes.
In medicinal chemistry, modifying a core scaffold is a key strategy for developing compounds with high affinity and selectivity for biological targets. For example, a "bitopic ligand" design approach has been effective in developing selective D3 receptor antagonists. nih.gov This involves a scaffold that can interact with both a primary (orthosteric) and a secondary binding site on the receptor. nih.gov Altering substituents on a core structure can lead to compounds with excellent receptor affinities and selectivity. nih.gov
In materials science, carboxylate-substituted bipyridine ligands, such as 4,4′-dicarboxy-2,2′-bipyridine, are crucial building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties like specific thermal behavior, luminescence, magnetism, and small molecule sorption, which are dependent on the structure of the ligand and its coordination to metal ions. researchgate.net The synthesis of the first monocarboxylate-substituted 4,4′-bipyridine ligand was aimed at creating metal-containing building blocks for mixed-metal framework materials. rsc.org
| Scaffold Type | Modification Strategy | Application | Reference |
|---|---|---|---|
| Flexible Bipyridine-based Scaffold | Alteration of aryl carboxamide substituents | Bitopic ligands for D3 receptor antagonists | nih.gov |
| Carboxylate-substituted bipyridines | Introduction of one or more carboxylate groups | Building blocks for coordination polymers and MOFs | researchgate.netrsc.org |
| (4-pyridyl)-terpyridine | Extension of the bipyridine system | Modulation of DNA duplex stability with Ni(II) ions | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 2'-hydroxy-1',2',3',4'-tetrahydro[3,4']bipyridine-3'-carboxylate |
| Ethyl 1',4'-dihydro[3,4']bipyridine-3'-carboxylate |
| Ethyl bromoacetate |
| N-Boc-4-aminopyrazole-5-carbaldehydes |
| Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates |
| tert-Butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates |
| Ethyl acetoacetate |
| Ammonium acetate (B1210297) (NH4OAc) |
| 1',4'-dihydro[3,4']bipyridin-1-ium iodide |
| Iodomethane |
| Potassium hydroxide (KOH) |
| Ethyl 3-oxo-7-(pyridin-3-yl)-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylate |
| 4,4′-dicarboxy-2,2′-bipyridine |
| 4,4′-bipyridine-2-carboxylic acid |
Broader Academic and Research Perspectives
Role in Medicinal Chemistry and Metal-Based Therapeutics Design
The design of metal-based therapeutics often leverages the distinct properties of both the metal center and the organic ligands. Bipyridine ligands, such as the one in Ethyl [3,4'-bipyridine]-6-carboxylate, are of particular interest due to their robust redox stability and the ease with which their derivatives can be synthesized. researchgate.net When complexed with metal ions, these ligands can give rise to compounds with significant biological activity, including antimicrobial and anticancer properties. The resulting metal complexes can interact with a variety of cellular components, with their biological effects being influenced by the choice of metal, the coordination geometry, and the nature of the ligands. researchgate.net
Exploration of Enzyme Inhibition and Activation Mechanisms by Bipyridine Metal Complexes
Metal complexes are increasingly being investigated as enzyme inhibitors due to their ability to form well-defined three-dimensional structures that can fit snugly into enzyme active sites, leading to enhanced selectivity and potent inhibition. rsc.org The interaction of metal complexes with enzymes can occur through various mechanisms, including direct coordination to amino acid residues within the active site, which can be facilitated by the metal's Lewis acidity.
While specific studies on enzyme inhibition by complexes of this compound are not yet prevalent in the literature, the broader class of bipyridine metal complexes has shown significant potential in this area. For instance, metal-based drugs are being developed to target enzymes that are crucial for the survival and proliferation of cancer cells. nih.gov The design of such inhibitors often involves creating a metal complex that can mimic the transition state of the enzymatic reaction or bind irreversibly to a key residue in the active site.
The field of kinase inhibition, a major focus in cancer therapy, has seen the development of pyrazolopyridine-based inhibitors. rsc.org This suggests that pyridine-containing scaffolds, like the bipyridine unit in this compound, can serve as effective hinge-binding motifs in ATP-competitive kinase inhibitors. The coordination of a metal ion to such a ligand could introduce novel binding interactions and potentially overcome resistance mechanisms observed with purely organic inhibitors.
Furthermore, proteases represent another important class of enzymes targeted by inhibitors in various diseases. youtube.com The development of potent and selective protease inhibitors is an active area of research, and metal complexes offer a unique platform for achieving this. For example, aminopyrrolidineamide-based inhibitors have been developed for the site-1 protease, a key enzyme in cholesterol metabolism. nih.gov The versatile coordination chemistry of metal complexes with ligands like this compound could be exploited to design novel protease inhibitors with improved pharmacological profiles.
Investigation of Antimicrobial and Anticancer Properties of Bipyridine Metal Complexes
The antimicrobial and anticancer activities of metal complexes are often linked to their ability to induce cellular damage through mechanisms such as the generation of reactive oxygen species (ROS) or direct interaction with DNA. The planar nature of the bipyridine ligand can facilitate intercalation into the DNA double helix, while the metal center can participate in redox reactions that produce cytotoxic ROS.
Antimicrobial Properties:
Research has demonstrated that metal complexes incorporating bipyridine and carboxylate ligands can exhibit significant antimicrobial activity. For example, a study on manganese, nickel, copper, and zinc complexes with 2,2'-bipyridine (B1663995) and acrylate (B77674) ligands revealed their potential as antimicrobial agents. researchgate.nettandfonline.com The copper and zinc complexes, in particular, were also found to be potent inhibitors of efflux pumps, which are proteins that bacteria use to expel antibiotics, suggesting a synergistic potential with existing antibiotic therapies. researchgate.netnih.gov
A series of bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate complexes have shown selective and high growth inhibition against the Gram-negative bacterium Staphylococcus aureus and the fungal strains Candida albicans and Cryptococcus neoformans. nih.govhud.ac.uk
Below is a data table summarizing the antimicrobial activity of some representative bipyridine metal complexes.
| Complex/Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
| [Cu(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | Escherichia coli | 128 | researchgate.nettandfonline.com |
| [Zn(2,2'-bipy)(C₃H₃O₂)₂(H₂O)]∙H₂O | Staphylococcus aureus | 128 | researchgate.nettandfonline.com |
| [Mn₃(2,2'-bipy)₂(C₃H₃O₂)₆] | Candida albicans | 128 | researchgate.nettandfonline.com |
| [Ni(2,2'-bipy)(C₃H₃O₂)₂(H₂O)] | Candida albicans | 128 | researchgate.nettandfonline.com |
Anticancer Properties:
The anticancer potential of bipyridine metal complexes is a major area of investigation. These complexes can exert their cytotoxic effects through various mechanisms, including DNA damage, inhibition of key enzymes, and induction of apoptosis (programmed cell death).
Ruthenium complexes with bipyridine and salicylate (B1505791) ligands have been synthesized and shown to generate ROS, leading to mitochondrial dysfunction and cancer cell death. mdpi.com The substitution pattern on the salicylate ligand was found to influence the selectivity and potency of these complexes. mdpi.com
Furthermore, bimetallic ruthenium-iron complexes containing bipyridine and ferrocenyl β-diketonate ligands have demonstrated nanomolar potency against human pancreatic and colon carcinoma cell lines, with cytotoxicities significantly higher than those of the clinically used platinum drugs cisplatin, carboplatin, and oxaliplatin. nih.govhud.ac.uk These complexes were also found to be effective under hypoxic conditions, which are often found in solid tumors and contribute to drug resistance. nih.govhud.ac.uk The mechanism of action for these bimetallic complexes appears to involve DNA damage. nih.govhud.ac.uk
The following table presents the cytotoxic activity of some bipyridine metal complexes against various cancer cell lines.
| Complex | Cell Line | Activity (IC₅₀) | Reference |
| Bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate complexes | MIA PaCa-2 (pancreatic) | Nanomolar range | nih.govhud.ac.uk |
| Bis(bipyridine)ruthenium(II) ferrocenyl β-diketonate complexes | HCT116 p53+/+ (colon) | Nanomolar range | nih.govhud.ac.uk |
| Ruthenafuran complexes with bipyridine-bis(diphenylphosphino)methane | Various cancer cell lines | Order of magnitude more cytotoxic than cisplatin | mdpi.com |
Future Directions and Emerging Research Areas
The field of metal-based therapeutics, particularly those involving bipyridine carboxylate ligands like this compound, is poised for significant advancements. A key future direction is the development of targeted drug delivery systems. This could involve attaching the metal complex to a biomolecule, such as a peptide or antibody, that can specifically recognize and bind to cancer cells, thereby minimizing off-target toxicity.
Another emerging area is the design of multi-target or multi-functional metal complexes. For instance, a single complex could be designed to inhibit a key enzyme while simultaneously generating ROS, leading to a more potent and synergistic therapeutic effect. The development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is also a promising avenue. Metal complexes with inherent luminescence or that can be radiolabeled could allow for real-time monitoring of drug distribution and target engagement. researchgate.net
Furthermore, the exploration of a wider range of metal centers beyond the traditionally used platinum and ruthenium is gaining traction. Metals such as gold, copper, and iridium offer unique coordination chemistries and redox properties that could be harnessed to develop novel anticancer and antimicrobial agents with distinct mechanisms of action. nih.gov
The synthesis of novel terpyridine metal complexes, which are structurally related to bipyridine complexes, is also being explored for applications in areas like green and sustainable catalysis, with potential for enantioselective and multifunctional catalytic systems. rsc.org This highlights the broader interest in polypyridine-based metal complexes for a variety of applications.
Q & A
Basic: What are the established synthetic routes for Ethyl [3,4'-bipyridine]-6-carboxylate?
Methodological Answer:
this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to assemble the bipyridine core. A common approach involves esterification of pre-functionalized pyridine derivatives. For example, nucleophilic substitution at the 6-position of a halogenated pyridine precursor with an ethoxycarbonyl group can yield the ester moiety . Reaction conditions (e.g., palladium catalysts, ligand systems, and temperature) must be optimized to minimize side products like Milrinone Impurity 06, a structurally related byproduct observed in pharmaceutical synthesis . Purification often involves column chromatography or recrystallization, with HPLC-MS used to confirm purity.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and confirm ester/aromatic group connectivity. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~4.3 ppm) signals are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 258.27 for CHNO) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700 cm) and pyridine C-N bonds (~1600 cm) confirm functional groups .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and coordination geometry in metal complexes .
Advanced: How does this compound act as a ligand in coordination chemistry?
Methodological Answer:
The bipyridine core and carboxylate group enable versatile coordination modes. In octahedral Fe(II) complexes, the nitrogen atoms of the bipyridine moiety chelate the metal center, while the carboxylate may bridge adjacent metal ions or stabilize secondary interactions . For example, in iron-EDTA-bipyridine systems, the ligand’s π-backbonding capability modulates redox activity, influencing catalytic or magnetic properties . Researchers should employ cyclic voltammetry and UV-Vis spectroscopy to study electronic transitions and metal-ligand charge transfer.
Advanced: What challenges arise in crystallizing this compound for structural studies?
Methodological Answer:
Crystallization challenges include:
- Solubility : The compound’s polarity requires mixed solvents (e.g., DMSO/water) or slow evaporation techniques.
- Polymorphism : Multiple crystal forms may arise due to flexible ester groups; temperature-controlled crystallization mitigates this .
- Data Refinement : SHELXL refines twinned or low-resolution data by adjusting parameters like HKLF5 for overlapping reflections . Thermal displacement parameters (ADPs) must be carefully modeled to avoid overfitting.
Data Contradiction: How to resolve discrepancies in reported biological activities of this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer vs. inert behavior) often stem from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or concentration ranges (µM vs. nM) .
- Metabolite Interference : Ester hydrolysis in vivo may generate active/inactive metabolites not accounted for in vitro .
- Structural Analogs : Minor substitutions (e.g., chloro vs. methoxy groups) alter binding to targets like DNA topoisomerase I . Researchers should validate activity using orthogonal assays (e.g., fluorescence-based DNA unwinding and cell viability) and control for hydrolysis stability via LC-MS.
Mechanistic Insights: What role does this compound play in synthesizing nanomaterials?
Methodological Answer:
As a ligand, it stabilizes metal precursors during nanomaterial synthesis. For example, in FeO nanoparticle preparation, the bipyridine-carboxylate ligand coordinates Fe(II), controlling nucleation size during thermal decomposition (~475°C). TEM and XRD data correlate ligand-metal ratios with particle size (e.g., 10–50 nm) . Mechanistic studies use TGA-MS to track ligand decomposition and FTIR to confirm residual organic content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
